molecular formula C13H15FO2 B13600804 1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid

1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid

Katalognummer: B13600804
Molekulargewicht: 222.25 g/mol
InChI-Schlüssel: ZZTKIVDCDLMYBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid is an organofluorine compound that features a cyclopentane ring substituted with a carboxylic acid group and a fluorinated aromatic ring. Organofluorine compounds are known for their broad spectrum of biological properties, including anti-inflammatory, antitumor, antibacterial, hypolipidemic, and antidepressant activities .

Vorbereitungsmethoden

The synthesis of 1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid typically involves the alkylation of 2-(3-fluoro-4-methylphenyl)acetonitrile with 1,4-dibromobutane in the presence of sodium hydride. The resulting 1-(3-fluoro-4-methylphenyl)cyclopentane-1-carbonitrile is then hydrolyzed to the corresponding carboxylic acid using potassium hydroxide in ethylene glycol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antitumor properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biological processes, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C13H15FO2

Molekulargewicht

222.25 g/mol

IUPAC-Name

1-(3-fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H15FO2/c1-9-4-5-10(8-11(9)14)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)

InChI-Schlüssel

ZZTKIVDCDLMYBA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.